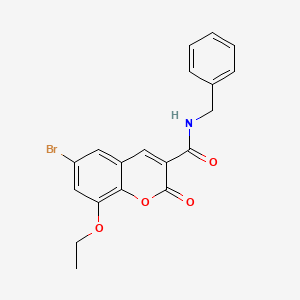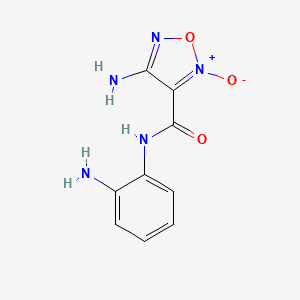![molecular formula C20H22N8O3 B11492813 4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether](/img/structure/B11492813.png)
4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether is a complex organic compound characterized by the presence of multiple tetrazole rings and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether typically involves multiple steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized via the cycloaddition reaction of azides with nitriles under acidic conditions.
Ether Formation: The methoxyphenyl group is introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Linking the Components: The final step involves linking the tetrazole rings and the methoxyphenyl group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the tetrazole rings, potentially converting them into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the tetrazole rings.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The tetrazole rings are known to mimic carboxylate groups, which can be beneficial in drug design for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The tetrazole rings may play a crucial role in binding to these targets, mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-{2-[5-(4-hydroxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether
- 4-[1-(2-{2-[5-(4-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether
Uniqueness
The uniqueness of 4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can affect the compound’s electronic properties and its interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H22N8O3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-[2-[2-[5-(4-methoxyphenyl)tetrazol-1-yl]ethoxy]ethyl]tetrazole |
InChI |
InChI=1S/C20H22N8O3/c1-29-17-7-3-15(4-8-17)19-21-23-25-27(19)11-13-31-14-12-28-20(22-24-26-28)16-5-9-18(30-2)10-6-16/h3-10H,11-14H2,1-2H3 |
InChI Key |
UISOGHYNOYMXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2CCOCCN3C(=NN=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-sec-Butylamino-6-ethylamino-[1,3,5]triazin-2-yloxy)-pyridazin-3-ol](/img/structure/B11492734.png)

![7-[4-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11492745.png)
![3-Ethyl-3-(4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)piperidine-2,6-dione](/img/structure/B11492757.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B11492764.png)
![Ethyl 3-(2-chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoate](/img/structure/B11492771.png)
![7-(azepan-1-yl)-5-(3,4-dimethoxyphenyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492774.png)

![N-(4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11492783.png)

![4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11492802.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-chlorobenzoate](/img/structure/B11492820.png)
![ethyl 4-[6,6-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-1-yl]benzoate](/img/structure/B11492826.png)
![7-[4-(cyclohexyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11492827.png)
